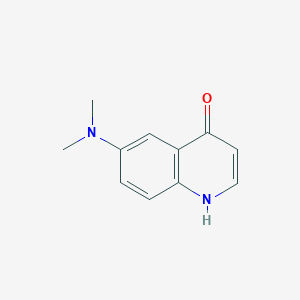
6-(Dimethylamino)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)quinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a dimethylamino group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly, such as the Skraup reaction or the Doebner-Miller synthesis . These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reaction conditions, or the use of recyclable catalysts . These methods aim to produce the compound in a greener and more sustainable manner.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Quinolones in the hydroxy form stabilized by intramolecular hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)quinolin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)quinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of the 4th position.
6-Methoxyquinoline: Features a methoxy group at the 6th position instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)quinolin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
6-(dimethylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-3-4-10-9(7-8)11(14)5-6-12-10/h3-7H,1-2H3,(H,12,14) |
InChI-Schlüssel |
HFQAGLMNNSVOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)NC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)



